

An In-depth Technical Guide to the Molecular and Chemical Properties of Carubicin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carubicin, also known as Carminomycin, is a potent anthracycline antibiotic with significant antineoplastic activity. Isolated from the bacterium Actinomadura carminata, it belongs to the same class of chemotherapeutic agents as doxorubicin and daunorubicin. Carubicin exerts its cytotoxic effects primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair processes and ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Carubicin, intended to support researchers and professionals in the fields of oncology and drug development.

Molecular Structure and Identification

Carubicin possesses a tetracyclic aglycone core, characteristic of anthracyclines, linked to an amino sugar moiety. The precise arrangement of its atoms and functional groups is critical to its biological activity.



Identifier	Value
Molecular Formula	C ₂₆ H ₂₇ NO ₁₀ [1]
IUPAC Name	(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
CAS Number	50935-04-1
Molecular Weight	513.49 g/mol [1]
Synonyms	Carminomycin, Carminomicin I, 4-O-demethyldaunorubicin, NSC-180024

Physicochemical Properties

The chemical properties of **Carubicin** influence its solubility, stability, and pharmacokinetic behavior. The following table summarizes key physicochemical data.

Property	Value
Melting Point	Data for the free base is not readily available. The hydrochloride salt of the related compound, Daunorubicin, decomposes at 188-190 °C[2].
Solubility	Carubicin (free base): Insoluble in water; Soluble in DMSO[1].Carubicin Hydrochloride: Soluble in DMSO at 62.5 mg/mL (with sonication)[3]. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 2.08 mg/mL[4].
рКа	pKa1: 8.00; pKa2: 10.16
Appearance	Solid[1]

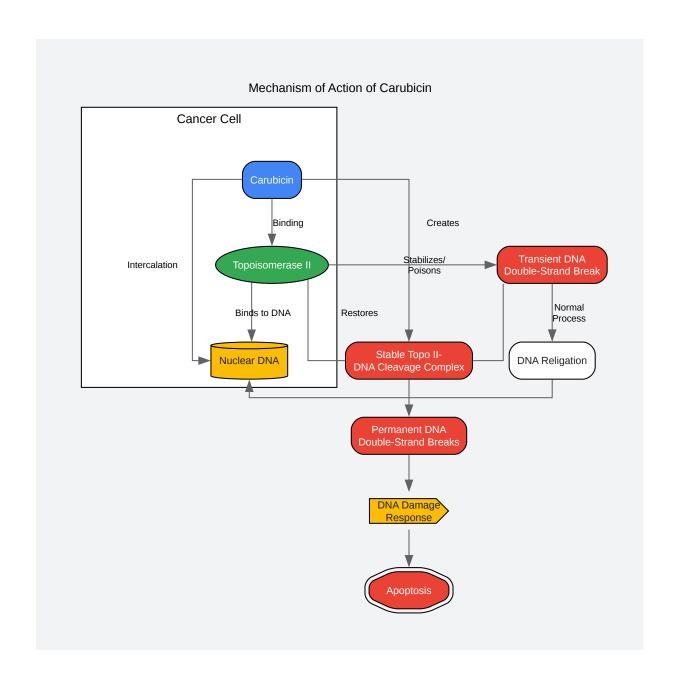


Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Carubicin's primary mechanism of antineoplastic activity involves a dual attack on cellular processes essential for cancer cell proliferation: DNA intercalation and the poisoning of topoisomerase II.

- DNA Intercalation: The planar tetracyclic ring structure of **Carubicin** allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.
- Topoisomerase II Inhibition: Carubicin stabilizes the covalent complex formed between topoisomerase II and DNA.[5] Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to manage topological stress during replication and transcription. By "poisoning" the enzyme, Carubicin traps it in its DNA-cleaved state, leading to the accumulation of permanent DNA double-strand breaks. These breaks trigger a DNA damage response that ultimately leads to programmed cell death (apoptosis).[6]





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Carubicin's dual mechanism of action.



Pharmacokinetics (ADME Profile)

While specific and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for **Carubicin** is limited, the general pharmacokinetic properties of anthracyclines provide a predictive framework.

ADME Parameter	Description
Absorption	Anthracyclines, including Carubicin, are typically administered intravenously due to poor oral bioavailability.
Distribution	These compounds exhibit extensive tissue distribution, with a high volume of distribution. For the related compound Aclarubicin, the volume of distribution in mice is 39.1 L/kg.[7] They are known to accumulate in various tissues, and studies on Aclarubicin show significant accumulation in leukocytes and the nuclear fraction of cells.[8]
Metabolism	Carubicin is expected to be metabolized in the liver, a common pathway for anthracyclines. The metabolism of Aclarubicin results in both inactive aglycones and cytotoxic glycosides.[7]
Excretion	The primary route of excretion for anthracyclines is through the biliary system into the feces. A smaller percentage is excreted in the urine. For Aclarubicin, about 6% is excreted in the urine.[7]

Experimental Protocols Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of **Carubicin** on a cancer cell line.

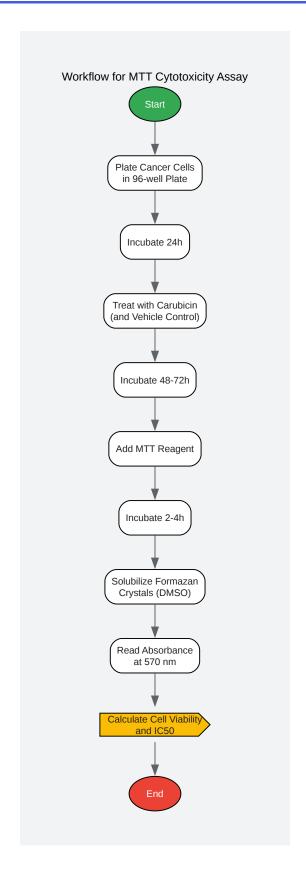
Foundational & Exploratory





- Cell Culture: Plate cancer cells (e.g., MCF-7 or K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Drug Treatment: Prepare a series of dilutions of Carubicin in the appropriate cell culture medium. Remove the existing medium from the wells and add the Carubicin dilutions.
 Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of **Carubicin** that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.





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A generalized workflow for an MTT assay.



DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This fluorescence-based assay can be used to determine the DNA intercalating ability of **Carubicin**.

- Preparation: Prepare a solution of calf thymus DNA and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl). The EtBr will intercalate into the DNA, resulting in a significant increase in its fluorescence.
- Baseline Fluorescence: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~590-600 nm).
- Titration: Add increasing concentrations of **Carubicin** to the DNA-EtBr solution.
- Fluorescence Measurement: After each addition of Carubicin and a short incubation period, measure the fluorescence intensity.
- Data Analysis: If Carubicin intercalates into the DNA, it will displace the EtBr, leading to a
 quenching of the fluorescence signal. The degree of fluorescence quenching is proportional
 to the DNA binding affinity of Carubicin. The apparent binding constant can be calculated
 from the titration data.[9]

Topoisomerase II Inhibition Assay (Cleavage Complex Assay)

This assay is designed to detect the ability of **Carubicin** to stabilize the topoisomerase II-DNA cleavage complex.

- Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and an appropriate reaction buffer containing ATP.
- Drug Addition: Add **Carubicin** at various concentrations to the reaction mixtures. Include a no-drug control and a control with a known topoisomerase II poison (e.g., etoposide).



- Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase II to act on the DNA.
- Termination: Stop the reaction by adding SDS and proteinase K. The SDS denatures the topoisomerase II, and the proteinase K digests the protein, leaving any covalently bound DNA with a protein adduct.
- Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
- Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and
 visualize under UV light. The stabilization of the cleavage complex by Carubicin will result in
 an increase in the amount of linear DNA (resulting from the double-strand breaks) compared
 to the relaxed and supercoiled forms in the control lanes.[10]

Conclusion

Carubicin remains a compound of significant interest in the development of anticancer therapies. Its well-defined mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, provides a solid foundation for further research into its therapeutic potential, including the development of derivatives with improved efficacy and reduced toxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers working to advance the field of oncology drug discovery.

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References

- 1. Carubicin | TargetMol [targetmol.com]
- 2. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. Carubicin hydrochloride | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of aclarubicin and its metabolites in humans and their disposition in blood cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
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